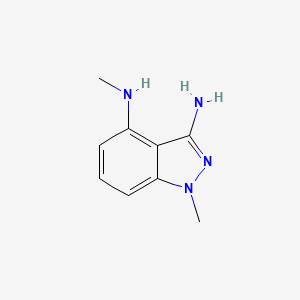![molecular formula C15H24IN3Si B1392854 5-Iodo-7-(triisopropylsilyl)-7H-pyrrolo-[2,3-d]pyrimidine CAS No. 1196662-06-2](/img/structure/B1392854.png)
5-Iodo-7-(triisopropylsilyl)-7H-pyrrolo-[2,3-d]pyrimidine
Übersicht
Beschreibung
“5-Iodo-7-(triisopropylsilyl)-7H-pyrrolo-[2,3-d]pyrimidine” is a complex organic compound. It belongs to the class of organic compounds known as halopyrimidines, which are aromatic compounds containing a halogen atom linked to a pyrimidine ring . The pyrimidine ring is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .
Synthesis Analysis
The synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones has been developed from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines . Heating the latter with MeONa at reflux in BuOH led to selective formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .
Molecular Structure Analysis
The molecular structure of “5-Iodo-7-(triisopropylsilyl)-7H-pyrrolo-[2,3-d]pyrimidine” is complex and contains several functional groups. The compound has a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . It also contains an iodine atom and a triisopropylsilyl group .
Chemical Reactions Analysis
The chemical reactions involving “5-Iodo-7-(triisopropylsilyl)-7H-pyrrolo-[2,3-d]pyrimidine” are complex and can involve several steps. For example, the synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines involves heating the latter with MeONa at reflux in BuOH .
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Synthesis :
- Seela et al. (1999) explored the structure of a similar compound, 4-amino-7-(2-deoxy-α-D-erythropentofuranosyl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidine, highlighting its structural characteristics (Seela, Zulauf, Reuter, & Kastner, 1999).
- Sun et al. (2012) conducted the first total synthesis of a naturally occurring marine nucleoside using a similar pyrrolo[2,3-d]pyrimidine, indicating its significance in synthetic chemistry (Sun, Dou, Ding, Yang, Sun, & Xiao, 2012).
Chemical Synthesis and Modification :
- Williams and Brown (1997) described the synthesis of various pyrrolo[2,3-d]pyrimidines, demonstrating the compound's flexibility for chemical modifications and potential applications in designing novel molecules (Williams, Yakovlev, & Brown, 1997).
- Tumkevičius and Masevičius (2007, 2008) investigated the palladium-catalyzed cross-coupling reactions of pyrrolo[2,3-d]pyrimidines, revealing its utility in creating diverse chemical structures (Tumkevičius & Masevičius, 2007), (Tumkevičius & Masevičius, 2008).
Regiospecific Halogenation Techniques :
- Barnett and Kobierski (1994) developed a method for regioselective C-5 halogenation of 4(3H)-oxo-7H-pyrrolo[2,3-d]pyrimidines, providing insights into selective modification techniques for these compounds (Barnett & Kobierski, 1994).
Novel Heterocyclic Systems Synthesis :
- Tumkevičius and Masevičius (2004) explored the synthesis of novel heterocyclic systems using pyrrolo[2,3-d]pyrimidines, emphasizing the compound's potential in creating new molecular architectures (Tumkevičius & Masevičius, 2004).
Triazolopyrrolopyrimidine Synthesis :
- Dave and Shah (2000) synthesized isomeric triazolopyrrolopyrimidines from 4-hydrazino-7H-pyrrolo[2,3-d]pyrimidines, showcasing the potential for producing diverse and complex structures (Dave & Shah, 2000).
Pyrrolopyrimidine Nucleoside Analogues Synthesis :
- Basyouni et al. (1997) focused on synthesizing novel 4-substituted pyrrolo[2,3-d]pyrimidines and related triazolo derivatives, contributing to the research in nucleoside analogues (Basyouni, Hosni, & El-Bayouki, 1997).
Eigenschaften
IUPAC Name |
(5-iodopyrrolo[2,3-d]pyrimidin-7-yl)-tri(propan-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24IN3Si/c1-10(2)20(11(3)4,12(5)6)19-8-14(16)13-7-17-9-18-15(13)19/h7-12H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTQVRRVKABLKLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=C(C2=CN=CN=C21)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24IN3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodo-7-(triisopropylsilyl)-7H-pyrrolo-[2,3-d]pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1392775.png)
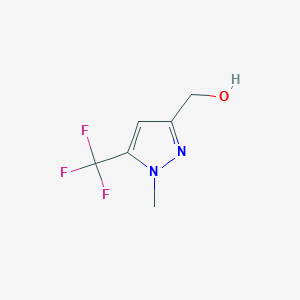
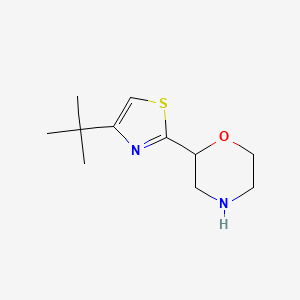
![5-fluoro-6-iodo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1392778.png)
![8-Phenyl-1-thia-4-azaspiro[4.5]decane-8-carbonitrile hydrochloride](/img/structure/B1392781.png)
![4-[(4-Fluorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1392782.png)
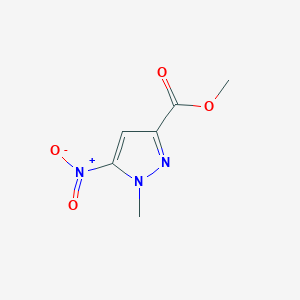
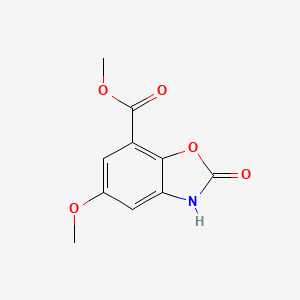
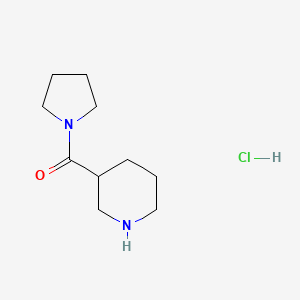
![4-[(2-Fluorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1392789.png)
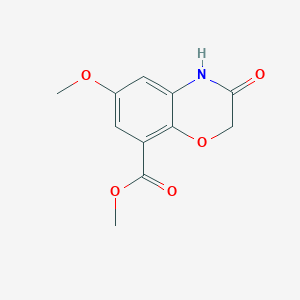
![2-Chloro-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1392791.png)
